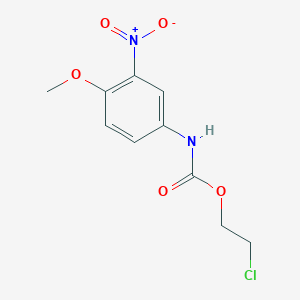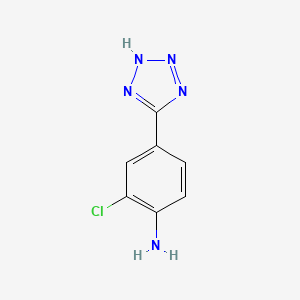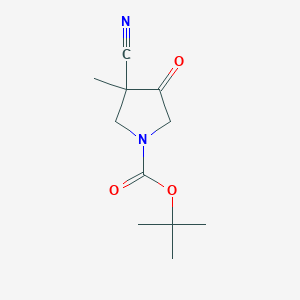
anthracen-9-ylmethyl acetate
描述
anthracen-9-ylmethyl acetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group attached to the 9-position of the anthracene ring, which is then esterified with acetic acid. It is a colorless solid that is soluble in ordinary organic solvents and is used in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: anthracen-9-ylmethyl acetate can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde, followed by esterification with acetic acid. The hydrogenation process involves the reduction of 9-anthracenecarboxaldehyde using sodium borohydride in ethanol at room temperature. The reaction mixture is then quenched with water, and the product is extracted using ether .
Industrial Production Methods: In an industrial setting, the production of 9-anthracenemethanol, acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: The compound can be reduced to form 9-anthracenemethanol.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol.
Substitution: Various substituted anthracene derivatives
科学研究应用
anthracen-9-ylmethyl acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-anthracenemethanol, acetate involves its role as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. Additionally, it can act as an allosteric inhibitor by binding to a distinct site on the enzyme, altering its conformation and reducing its activity .
相似化合物的比较
9-Anthracenemethanol: The parent compound without the acetate group.
9-Anthracenecarboxaldehyde: The aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: The carboxylic acid derivative of anthracene
Uniqueness: anthracen-9-ylmethyl acetate is unique due to its esterified hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific chemical reactions and applications where the acetate group plays a crucial role .
属性
CAS 编号 |
16430-32-3 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
anthracen-9-ylmethyl acetate |
InChI |
InChI=1S/C17H14O2/c1-12(18)19-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-10H,11H2,1H3 |
InChI 键 |
BFEHYQIEGSRACK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine](/img/structure/B8532075.png)
![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)



![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8532119.png)
![4-[(3-Methylphenyl)methoxy]-3-nitropyridine](/img/structure/B8532127.png)

